2-(2-Chlorophenyl)-2-oxoacetaldehyde
Description
2-(2-Chlorophenyl)-2-oxoacetaldehyde (C₈H₅ClO₂) is an α-ketoaldehyde derivative featuring a 2-chlorophenyl substituent attached to a glyoxal backbone. This compound is structurally characterized by a reactive aldehyde group and a ketone moiety, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active agents.
Properties
CAS No. |
27993-71-1 |
|---|---|
Molecular Formula |
C8H5ClO2 |
Molecular Weight |
168.57 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-5H |
InChI Key |
RWCJDLOXCINLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(3-Chlorophenyl)-2-oxoacetaldehyde
The 3-chloro isomer shares the same molecular formula (C₈H₅ClO₂) but differs in the position of the chlorine atom on the phenyl ring. This compound is commercially available (3 suppliers) and is used in pharmaceutical intermediates .
2-(4-Bromophenyl)-2-oxoacetaldehyde
Replacing chlorine with bromine at the para position (C₈H₅BrO₂) increases molecular weight and polarizability. The bromine atom’s stronger electron-withdrawing effect may stabilize the aldehyde group, altering its reactivity in condensation reactions. This compound is available in 95% purity, highlighting its utility in high-precision syntheses .
Functional Group Variations
2-(2-Chlorophenyl)-2-oxoacetic Acid
Oxidation of the aldehyde group to a carboxylic acid (C₈H₅ClO₃) results in a compound with distinct acidity (pKa ~2-3). This derivative is less reactive toward nucleophiles but serves as a precursor for esterification or amidation reactions. Four suppliers list this compound, underscoring its industrial relevance .
Methyl 2-(2-Chlorophenyl)-2-oxoacetate
The esterified form (C₉H₇ClO₃) exhibits reduced electrophilicity compared to the aldehyde, making it more stable under basic conditions. It is synthesized via esterification of the corresponding acid and is used in asymmetric catalysis .
Substituent Modifications
2-(3-Methoxyphenyl)-2-oxoacetaldehyde Monohydrate
The methoxy group at the meta position (C₉H₈O₃·H₂O) introduces electron-donating effects, which may destabilize the α-ketoaldehyde moiety. In a synthesis of ethyl 2-aminothiophene derivatives, this compound achieved a modest yield (18%), suggesting lower reactivity compared to chloro-substituted analogs .
2-(Adamantan-1-yl)-2-oxoacetaldehyde
Replacing the phenyl group with a bulky adamantane moiety (C₁₂H₁₆O₂) drastically alters steric and electronic properties. This compound is used in enantioselective syntheses of hydantoins, leveraging its rigid structure to induce chirality .
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